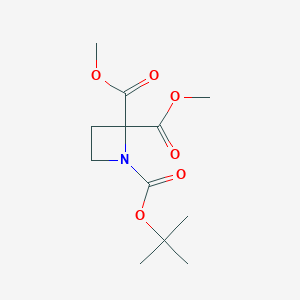

![molecular formula C11H11FN2O4S B2780502 4-[(4-Fluorosulfonyloxyphenoxy)methyl]-1-methylpyrazole CAS No. 2411311-11-8](/img/structure/B2780502.png)

4-[(4-Fluorosulfonyloxyphenoxy)methyl]-1-methylpyrazole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

This involves detailing the chemical reactions used to synthesize the compound. .Molecular Structure Analysis

Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used to determine the molecular structure of a compound .Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes the reactants, products, reaction conditions, and the mechanism of the reaction .Physical And Chemical Properties Analysis

This includes studying properties such as melting point, boiling point, solubility, density, and reactivity .Wissenschaftliche Forschungsanwendungen

Inhibition of Alcohol Dehydrogenase : 4-methylpyrazole, a compound similar in structure to 4-[(4-Fluorosulfonyloxyphenoxy)methyl]-1-methylpyrazole, has been studied for its potential as an inhibitor of alcohol dehydrogenase. This has implications in the treatment of methanol and ethylene glycol intoxications and severe ethanol-disulfiram reactions. It rapidly abolished the accumulation of acetaldehyde following alcohol ingestion and also attenuated typical symptoms like facial flushing and tachycardia (Lindros et al., 1981).

Potential Therapeutic Applications in Ocular Disorders : Research has explored the use of 4-methylpyrazole as a potential pharmaceutical agent for the treatment of Stargardt disease, a genetic eye disorder. However, it was concluded that 4-methylpyrazole does not appear to be a sufficient inhibitor of the human visual cycle to be considered for clinical treatment in such disorders at the time of the study (Jurgensmeier et al., 2007).

Inhibition of Ethanol and Dimethyl Sulfoxide Oxidation : Pyrazole compounds, including 4-methylpyrazole, have demonstrated the ability to inhibit the oxidation of ethanol and dimethyl sulfoxide, suggesting their role as potent scavengers of hydroxyl radicals. This has implications in the study of pathways of alcohol metabolism and the actions of hydroxyl radicals in various biochemical processes (Cederbaum & Berl, 1982).

Corrosion Inhibition : The heterocyclic diazoles group, which includes compounds like 4-methylpyrazole, has been investigated as corrosion inhibitors of iron in acidic environments. These studies are significant in the field of materials science and engineering (Babić-Samardžija et al., 2005).

Anticonvulsant Activities : Certain triazole derivatives, structurally similar to the pyrazole compounds, have shown anticonvulsant activity, suggesting their potential use in the treatment of seizures and related neurological conditions (Kane et al., 1994).

Wirkmechanismus

Safety and Hazards

Eigenschaften

IUPAC Name |

4-[(4-fluorosulfonyloxyphenoxy)methyl]-1-methylpyrazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11FN2O4S/c1-14-7-9(6-13-14)8-17-10-2-4-11(5-3-10)18-19(12,15)16/h2-7H,8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKHJBUKGYRDHRH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)COC2=CC=C(C=C2)OS(=O)(=O)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11FN2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[(4-Fluorosulfonyloxyphenoxy)methyl]-1-methylpyrazole | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(Z)-5-chloro-N-(3,5,7-trimethylbenzo[d]thiazol-2(3H)-ylidene)thiophene-2-sulfonamide](/img/structure/B2780425.png)

![2-Cyano-N-[2-(4-methylphenoxy)ethyl]acetamide](/img/structure/B2780426.png)

![N-[1-[3-(Trifluoromethyl)-1,2,4-oxadiazol-5-yl]ethyl]but-2-ynamide](/img/structure/B2780429.png)

![(E)-N-(6-acetamido-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzamide](/img/structure/B2780437.png)

![2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B2780439.png)